1,3,6-Tribromo-dibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
617707-40-1 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
1,3,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H |
InChI Key |
ZTEWKNDHEZKDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Formation Pathways and Mechanistic Studies
Pyrolytic and Oxidative Formation of Polybrominated Dibenzofurans
The pyrolytic and oxidative conditions present during processes like waste incineration, accidental fires, and industrial thermal treatments play a significant role in the formation of PBDFs. rivm.nl These high-temperature environments provide the necessary energy for the chemical transformation of precursor molecules into the more stable dibenzofuran (B1670420) structure.
Formation from Polybrominated Diphenyl Ethers (PBDEs)
Polybrominated diphenyl ethers (PBDEs) are a major class of brominated flame retardants and are considered significant precursors to PBDFs. researchgate.net The transformation of PBDEs into PBDFs can occur under both thermal and photolytic conditions. researchgate.netfrontiersin.org
The presence of a bromine atom at the ortho-position of the diphenyl ether is a key factor in the formation of PBDFs. researchgate.net The cyclization reaction, which forms the furan (B31954) ring, is initiated by the loss of an ortho-bromine or hydrogen atom from the PBDE molecule. acs.orgresearchgate.net This initial loss creates a radical species that can then undergo an intramolecular ring-closure reaction. researchgate.netresearchgate.net
Theoretical studies have shown that the loss of an ortho-bromine atom is a more accessible pathway for PBDF formation compared to other debromination or decomposition pathways. acs.org This is due to the relatively modest reaction barriers involved in the subsequent ring-closure step. researchgate.net The process involves the formation of a phenyl-type radical, which then cyclizes to generate the corresponding PBDF. researchgate.net
| Precursor | Key Step | Product | Significance |
| PBDE with ortho-bromine | Loss of ortho-bromine or hydrogen atom | PBDF | Initiates intramolecular ring-closure for furan ring formation. researchgate.netacs.orgresearchgate.net |
Detailed mechanistic and kinetic studies have provided significant insights into the conversion of PBDEs to PBDFs. Theoretical calculations have confirmed that the pathway involving the loss of an ortho-bromine or hydrogen atom followed by ring closure is the most favorable. acs.org These studies have also shown that previously suggested pathways, such as debromination to form bromophenols which then act as precursors, are less significant in the formation of PBDFs from PBDEs. acs.orgresearchgate.net
Formation from Polybrominated Biphenyls (PBBs)
Polybrominated biphenyls (PBBs), another class of brominated flame retardants, are also known precursors to PBDFs, particularly under oxidative conditions. researchgate.netmdpi.com
The oxidation of PBBs is a significant pathway for the formation of PBDFs. researchgate.netmurdoch.edu.au Mechanistic studies have revealed that PBBs can transform into PBDFs through a facile mechanism involving a series of highly exothermic reactions. researchgate.net This process is initiated by the formation of a peroxy-type adduct (ROO-), which then evolves through a complex but highly favorable mechanism to yield PBDFs. researchgate.net
Contrary to earlier hypotheses that suggested the breakage of the C-C linkage in PBBs to form bromophenols as intermediates, recent research indicates that PBDFs are the dominant products from the direct oxidation of PBBs. researchgate.netmurdoch.edu.au This facile oxidative transformation highlights the potential for high yields of toxic PBDFs during the oxidative disposal of materials containing PBBs. researchgate.net
Formation from Bromophenols and Related Precursors
Bromophenols are recognized as direct precursors for the formation of PBDFs. researchgate.net They can be formed as thermal degradation products of various brominated flame retardants, including PBDEs and tetrabromobisphenol A (TBBPA). researchgate.netacs.org The self-condensation of brominated phenols is a key pathway to PBDF formation. researchgate.net
For instance, the pyrolysis of 2,4,6-tribromophenol (B41969) (TBP), a common bromophenol, can lead to the formation of various PBDFs. researchgate.net The process involves the generation of radical species, such as bromophenoxyl radicals and substituted phenyl radicals, which then undergo self- and cross-condensation reactions to yield PBDFs like 1,3,6,8-tetrabromodibenzofuran and 2,4,6,8-tetrabromodibenzofuran. researchgate.net Studies have shown that reactions involving phenyl carbon sites in the radical intermediates are both thermodynamically and kinetically more favorable for PBDF formation. researchgate.net
| Precursor | Formation Process | Key Intermediates | Resulting PBDFs |
| Polybrominated Diphenyl Ethers (PBDEs) | Pyrolysis, Photolysis | Ortho-brominated radical | Various PBDFs |
| Polybrominated Biphenyls (PBBs) | Oxidation | Peroxy-type adduct (ROO-) | Various PBDFs |
| Bromophenols (e.g., 2,4,6-TBP) | Pyrolysis, Condensation | Bromophenoxyl radicals, Phenyl radicals | e.g., 1,3,6,8-TeBDF, 2,4,6,8-TeBDF researchgate.net |
Surface-Mediated Pyrolytic Processes and Catalysis
The formation of PBDFs is significantly influenced by surface-mediated pyrolytic processes, where the presence of certain metal oxides can act as catalysts. Copper compounds, in particular, have been shown to catalyze the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and similar mechanisms are proposed for their brominated analogues.
During the pyrolysis of brominated precursors, such as bromophenols, on a surface like copper oxide (CuO) supported on silica (B1680970), the formation of PBDFs can occur. service.gov.ukresearchgate.net These reactions can proceed through a Langmuir-Hinshelwood mechanism, where both reactants are adsorbed onto the catalyst surface before reacting. service.gov.uk The catalytic surface can facilitate the necessary bond formations and rearrangements to yield the dibenzofuran structure. The presence of oxygen can regenerate the catalytic surface, potentially leading to higher yields of these compounds at elevated temperatures. researchgate.net
Studies on the pyrolysis of brominated flame retardants (BFRs) in the presence of various metals and metal oxides have shown that copper and its oxides have a significant effect on the concentration of PBDD/Fs formed. nih.gov This catalytic activity is a key factor in the formation of PBDFs in industrial settings where such metals are present, for example, in waste incineration and metal recycling processes.
Role of Bromobenzenes and Ortho-Bromophenoxy Radicals in PBDF Formation
A critical pathway to the formation of PBDFs, including tribrominated congeners, involves the generation of radical species from brominated precursors. Bromophenols and bromobenzenes, which can be formed from the thermal degradation of BFRs like polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol-A (TBBPA), are key precursors. researchgate.netresearchgate.net
In the gas phase, the pyrolysis of bromophenols leads to the formation of ortho-bromophenoxy radicals. These highly reactive species can then undergo a series of reactions to form PBDFs. The initial step is often the dimerization of these radicals through either an O-C coupling, leading to PBDD precursors, or a C-C coupling, which results in the formation of PBDF precursors. pops.int
Theoretical studies have shown that the 2-bromophenoxy radical is a major decomposition product in the initial pyrolysis of certain bromophenols. pops.int The subsequent coupling reactions of these radicals are crucial in building the dibenzofuran backbone.
Mechanisms Involving Specific Adducts and Radical Reactions
The detailed mechanism of PBDF formation involves the creation of specific intermediate adducts. Following the initial formation of bromophenoxy radicals, these can react with other bromophenol molecules or other radical species. For instance, the condensation of two bromophenoxy radicals can lead to a dihydroxybiphenyl intermediate. researchgate.net Subsequent intramolecular cyclization with the elimination of a water molecule or other small molecules results in the formation of the furan ring.
The pyrolysis of 2,4-dibromophenol (B41371) has been shown to produce 2,4,8-tribromodibenzofuran through an intermediate dihydroxybiphenyl. researchgate.net The formation of 2,4,8-tribromodibenzofuran from 4-bromophenol (B116583) pyrolysis can be explained by the attack of a bromine radical on 2,8-dibromodibenzofuran (B157981) or through the condensation of 4-bromophenol and 1,4-dibromobenzene. researchgate.net These radical reactions, including H-abstraction, cyclization, and debromination, are fundamental steps in the formation of various PBDF congeners. pops.int
Unintentional Generation of 1,3,6-Tribromodibenzofuran and Related Tribromodibenzofurans
1,3,6-Tribromodibenzofuran and other tribromodibenzofurans are primarily formed as unintentional byproducts in a variety of thermal and industrial processes. service.gov.ukwho.int The major sources of these compounds are linked to the production, use, and disposal of brominated flame retardants (BFRs). researchgate.net
Key sources of unintentional generation include:
Industrial Thermal Processes: Metal smelting facilities, particularly secondary copper smelting, and sinter plants are significant sources of PBDD/F emissions. service.gov.uk
Waste Incineration: The incineration of municipal solid waste, hazardous waste, and electronic waste (e-waste) containing BFRs can lead to the formation and release of PBDFs. researchgate.net
Production and Processing of BFRs: PBDFs can be present as impurities in commercial BFR mixtures. service.gov.ukpops.int For example, tribromodibenzofuran has been identified as an impurity in 2,4,6-tribromophenol flame retardant preparations. nih.gov
Recycling of Plastics and Metals: Thermal stress during the recycling of plastics containing BFRs, such as extrusion and molding, can generate PBDFs. pops.int Similarly, the recycling of metals contaminated with brominated compounds can also be a source.
Accidental Fires: Uncontrolled burning of materials containing BFRs, such as in building or vehicle fires, can release a complex mixture of brominated compounds, including tribromodibenzofurans.
Influence of Reaction Conditions on PBDF Congener Profiles
The specific congener profile of the PBDFs formed, including the relative abundance of isomers like 1,3,6-tribromodibenzofuran, is highly dependent on the reaction conditions. service.gov.ukpops.int Key factors that influence the congener profile include temperature, the presence of oxygen, the type of polymer matrix, and the presence of catalysts.
| Reaction Condition | Influence on PBDF Congener Profile |
| Temperature | The formation of PBDFs from the pyrolysis of BFRs is temperature-dependent, with an optimal formation temperature often observed around 600°C. service.gov.uk At higher temperatures (e.g., 900°C), debromination can occur, leading to the formation of less brominated congeners. inchem.org |
| Oxygen Presence | The presence of oxygen can significantly alter the congener profile. For example, in the pyrolysis of TBBPA, 2,4,6,8-TeBDF was the most abundant congener, while in the presence of oxygen (combustion), 1,2,3,7,8-PeBDF was more prevalent. service.gov.uk Generally, PBDFs are found in much higher concentrations than PBDDs, especially in oxygen-rich environments. service.gov.uk |
| Polymer Matrix | The polymer in which the BFR is incorporated can influence the PBDF formation pathways and the resulting congener ratios by affecting the thermal degradation processes. inchem.org |
| Catalysts | As previously mentioned, metals like copper can catalyze the formation of PBDFs, potentially altering the congener distribution compared to non-catalyzed reactions. nih.gov |
The pyrolysis of different bromophenol isomers also leads to distinct product distributions. For instance, the pyrolysis of 2,4-dibromophenol yields 2,4,8-tribromodibenzofuran as a minor product. researchgate.net The specific substitution pattern of the precursor has a direct impact on the potential congeners formed. researchgate.net
Environmental Occurrence and Distribution
Detection in Environmental Matrices
The environmental fate of 1,3,6-Tribromo-dibenzofuran is intrinsically linked to its formation as a byproduct. PBDFs are known to be present in various environmental matrices, often originating from the thermal degradation of BFRs used extensively in consumer and industrial products.
Polybrominated dibenzofurans can be released into the atmosphere from sources such as industrial emissions and open burning of waste containing BFRs. Once in the atmosphere, these semi-volatile compounds can adsorb onto particulate matter. This association with atmospheric particles allows for their long-range transport, leading to their deposition in regions far from their original sources. While specific monitoring data for this compound on atmospheric particulates is not extensively detailed in available research, the general behavior of PBDFs suggests its likely presence in the atmospheric aerosol phase.
In aquatic environments, the hydrophobic nature of this compound leads to its low solubility in water and a strong tendency to partition to sediments. Consequently, concentrations in the water column are expected to be low, while sediments can act as a significant sink for this and other PBDFs. Over time, these compounds can accumulate in sediment layers, providing a historical record of pollution. While specific studies isolating this compound are scarce, research on related compounds, such as the detection of other tribromodibenzofuran isomers in sediment layers, indicates the potential for its presence in these compartments.
Soil contamination with this compound is a significant concern, particularly in areas impacted by industrial activities and waste disposal. Atmospheric deposition is a primary pathway for the widespread, low-level contamination of soils. More acute contamination is often found in the vicinity of specific point sources, such as electronic waste recycling facilities. For instance, studies have detected monochloro-tribromo dibenzofuran (B1670420) in soil at e-waste dumping sites, highlighting the potential for various halogenated dibenzofurans, including the tribrominated congeners, to contaminate terrestrial environments.
Occurrence in Waste Streams and Combustion Byproducts
The primary sources of this compound in the environment are waste streams and byproducts from combustion processes where brominated compounds are present.
Electronic waste is a major repository of brominated flame retardants, which are used in plastic casings, circuit boards, and cables to prevent fires. During the often crude and uncontrolled dismantling and recycling processes of e-waste, such as open burning to recover metals, these BFRs can be converted into PBDFs, including this compound. Consequently, elevated concentrations of PBDFs are frequently reported in soil and dust samples from e-waste recycling sites. The informal processing of e-waste is a significant source of these hazardous compounds into the local environment.
Table 1: Common Activities in Informal E-waste Recycling Leading to PBDF Formation
| Recycling Activity | Description | Potential for PBDF Formation |
| Open Burning | Burning of plastic components and cables to recover metals like copper. | High |
| Dismantling | Manual separation of electronic components. | Low to Moderate |
| Shredding | Mechanical reduction in size of e-waste components. | Low |
Municipal and industrial waste incinerators are another significant source of PBDFs. When materials containing brominated compounds are incinerated, PBDFs can be formed and subsequently released in flue gases or become concentrated in the fly ash. Modern incinerators are equipped with advanced flue gas cleaning systems to minimize the emission of such persistent organic pollutants. However, the fly ash, which captures these pollutants, becomes a hazardous waste that requires careful management and disposal to prevent environmental contamination. The presence of PBDFs in fly ash from various industrial thermal processes has been documented.
End-of-Life Vehicles (ELVs)
The dismantling and processing of end-of-life vehicles (ELVs) have been identified as a significant source of polybrominated dibenzofurans (PBDFs), including tribromodibenzofurans, in the environment. nih.gov These compounds are often by-products or degradation products of brominated flame retardants (BFRs) that are widely used in automotive components. nih.gov
Research conducted at an informal ELV recycling site in Vietnam provides insight into the extent of this contamination. Analysis of floor dust from households involved in ELV processing revealed the presence of various contaminants, with polybrominated dibenzo-p-dioxins/dibenzofurans (PBDD/Fs) showing significant concentrations.
A study of floor dust from Vietnamese households processing ELVs found that the concentrations of PBDD/Fs ranged from 2,000 to 28,000 picograms per gram (pg/g), with a median of 8,500 pg/g. researchgate.net The profiles of PBDD/Fs in these samples were indicative of materials containing DecaBDE, a common flame retardant. researchgate.net Among the dioxin-related compounds, PBDFs were one of the most significant contributors to the total toxic equivalency (TEQ). researchgate.net The presence of these compounds in household dust highlights the potential for human exposure in these environments. researchgate.net
The table below summarizes the concentrations of various pollutants found in floor dust at an ELV processing site.
| Pollutant Group | Concentration Range | Median Concentration |
| Polybrominated diphenyl ethers (PBDEs) | 260–11,000 ng/g | 280 ng/g |
| Polychlorinated biphenyls (PCBs) | 19–2,200 ng/g | 140 ng/g |
| Dioxin-like PCBs | 8.8–450 ng/g | 22 ng/g |
| Polybrominated dibenzo-p-dioxin/dibenzofurans (PBDD/Fs) | 2,000–28,000 pg/g | 8,500 pg/g |
| Polychlorinated dibenzo-p-dioxin/dibenzofurans (PCDD/Fs) | 440–4,100 pg/g | 1,800 pg/g |
Data from a study on floor dust from an informal end-of-life vehicle recycling site in northern Vietnam. researchgate.net
Isomer-Specific Environmental Abundance of Tribromodibenzofurans
While general data on tribromodibenzofurans (TrBDFs) exists, information on the environmental abundance of specific isomers like this compound is limited. However, studies on other TrBDF isomers provide valuable insights into their behavior and distribution.
One of the studied isomers is 2,3,8-tribromodibenzofuran (B1345176) (2,3,8-TrBDF). Research has shown that this non-2,3,7,8-substituted TrBDF is poorly retained in the liver and is rapidly eliminated in animal models. nih.gov In a study using mice, it was found that 2,3,8-TrBDF was the most extensively metabolized of the tested dibenzofurans. nih.gov This suggests that its persistence and bioaccumulation potential may differ significantly from other isomers.
The formation of various PBDD/F congeners is a complex process. They can be formed as by-products during the synthesis of brominated organic chemicals or through the thermal and photolytic degradation of BFRs. inchem.orgpops.int For instance, the thermolysis of pentabromophenol (B1679275) at 600°C has been shown to produce tribromodibenzofurans (TrBDFs) and tetrabromodibenzofurans (TeBDFs). inchem.org
The specific isomer pattern of TrBDFs in an environmental sample can provide clues about the source of the contamination. Different formation pathways and precursor compounds can lead to the predominance of certain isomers.
Controlled Synthesis and Derivatization Approaches
Laboratory Synthesis of Dibenzofuran (B1670420) Core Structures
The foundation for producing brominated derivatives is the dibenzofuran nucleus, a tricyclic aromatic ether. Various synthetic strategies have been developed to construct this core structure, broadly categorized into metal-catalyzed and metal-free methods.
Palladium catalysis is a powerful tool for the synthesis of dibenzofurans, offering high efficiency and tolerance for a variety of functional groups. Current time information in Bangalore, IN.acs.org One prominent method involves the palladium-catalyzed, phenol-directed C–H activation/C–O cyclization. Current time information in Bangalore, IN.acs.org This reaction creates the furan (B31954) ring by forming a carbon-oxygen bond from a 2-arylphenol precursor. acs.org A practical Pd(0)/Pd(II)-catalyzed reaction has been developed that uses air as the oxidant. Current time information in Bangalore, IN. Research indicates that the rate-limiting step in this process is the C-O reductive elimination, not the C-H activation. Current time information in Bangalore, IN.acs.org
Another effective palladium-catalyzed approach is the intramolecular cyclization of o-iododiaryl ethers. This method can be performed using a reusable palladium-on-carbon (Pd/C) catalyst under ligand-free conditions. The necessary o-iododiaryl ether precursors can themselves be synthesized in a one-pot reaction through the sequential iodination and O-arylation of phenols.
Additionally, a streamlined, one-pot procedure for synthesizing functionalized dibenzofurans has been reported. nih.gov This method involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution (SNAr), starting from readily accessible fluoroarenes and 2-bromophenyl acetates. nih.gov
Table 1: Palladium-Catalyzed Methods for Dibenzofuran Core Synthesis
| Method | Key Reagents & Catalysts | Precursors | Key Features |
| Phenol-Directed C–H Activation/C–O Cyclization | Pd(0)/Pd(II) catalysts, Air (as oxidant) | 2-Arylphenols | Tolerates various functional groups; C–O reductive elimination is rate-limiting. Current time information in Bangalore, IN.acs.org |
| Intramolecular Cyclization of o-Iododiaryl Ethers | Reusable Pd/C catalyst | o-Iododiaryl ethers | Ligand-free conditions; precursors synthesized in one pot. |
| Negishi Cross-Coupling/SNAr Sequence | Pd-XPhos G3 precatalyst, XPhos ligand, ZnCl₂ | Fluoroarenes, 2-Bromophenyl acetates | One-pot, four-step telescoped sequence. nih.gov |
To circumvent the use of expensive and potentially toxic heavy metals, metal-free synthetic routes to dibenzofurans have been developed. One such approach utilizes a photoinduced SRN1 (nucleophilic radical substitution) reaction. conicet.gov.ar This method can be employed in two ways: a three-step process involving bromination of o-arylphenols, Suzuki–Miyaura cross-coupling, and finally a photoinduced cyclization, or a one-pot bimolecular coupling between a p-substituted phenol (B47542) and a 2-bromo-1-iodobenzene derivative. conicet.gov.ar The latter method is particularly notable for not requiring any photocatalyst. conicet.gov.ar The mechanism involves electron transfer (eT) reactions with radical and radical anion intermediates. conicet.gov.ar
Another metal-free approach is based on the Meerwein reaction, which uses aryldiazonium salts to couple with electron-poor alkenes through a free-radical mechanism. This can be applied to the synthesis of benzofuropyridine analogues, which share structural similarities with dibenzofurans.
Regioselective Bromination Strategies
Once the dibenzofuran core is synthesized, the next critical phase is the introduction of bromine atoms at specific positions (regioselectivity). Direct bromination of the unsubstituted dibenzofuran often leads to a mixture of products, making the synthesis of a single isomer like 1,3,6-tribromodibenzofuran challenging.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of aromatic compounds. organic-chemistry.orgorientjchem.org It is considered a reliable source of bromine for electrophilic aromatic substitution. The regioselectivity of NBS bromination can be influenced by the substrate's existing functional groups and the reaction conditions. For activated aromatic compounds like phenols and anilines, NBS can achieve efficient nuclear monobromination at room temperature. organic-chemistry.orgorientjchem.org
The selectivity can be further enhanced by using catalysts. For instance, using sulfonic-acid-functionalized silica (B1680970) as a heterogeneous catalyst with NBS allows for high-yielding and regioselective monobromination of various aromatic compounds. This catalytic system is recyclable and operates under mild, room-temperature conditions. Other reagents, such as N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA), have also been shown to be highly effective for mild and regioselective para-bromination of aromatic compounds without the need for a catalyst. organic-chemistry.org
The synthesis of specific tribrominated dibenzofuran isomers is a significant challenge due to the difficulty of controlling the position of the three bromine atoms on the dibenzofuran ring. While a specific synthetic route for 1,3,6-tribromodibenzofuran is not prominently detailed in available literature, methods for other tribromo-isomers provide insight into the strategies employed.
Electrophilic aromatic substitution is a common method. For example, 1,3,4-tribromo-dibenzofuran (B12592807) can be synthesized by treating dibenzofuran with bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired tribrominated product and minimize the formation of other isomers or over-brominated products. Other brominating agents, such as tribromoisocyanuric acid, have also been used to achieve selective bromination.
The synthesis of other isomers has also been documented. For instance, 2,3,8-tribromodibenzofuran (B1345176) (TrBDF) has been synthesized for use in toxicological studies. nih.gov The formation of 1,3,8-tribromodibenzo-p-dioxin (B13790085) has been observed during the pyrolysis of 2,4,6-tribromophenol (B41969), suggesting similar pathways could potentially form tribromodibenzofurans. researchgate.net
Achieving the 1,3,6-substitution pattern likely requires a multi-step synthetic approach. savemyexams.comlibretexts.org This could involve starting with a dibenzofuran molecule that already contains substituents that direct bromination to the desired 1, 3, and 6 positions. For example, a pre-existing bromo-substituent or other directing group would be used to control the regiochemistry of subsequent bromination steps.
Table 2: Examples of Synthesized Tribromodibenzofuran Isomers
| Isomer | Potential Synthetic Approach | Key Reagents | Notes |
| 1,3,4-Tribromo-dibenzofuran | Electrophilic Aromatic Substitution | Dibenzofuran, Br₂, FeBr₃ | Requires careful control of reaction conditions to ensure regioselectivity. |
| 2,3,8-Tribromo-dibenzofuran | Not specified, but synthesized for research | N/A | Used in studies of metabolism and elimination in mice. nih.gov |
| 1,4,7-Tribromo-dibenzofuran | Electrophilic Bromination | Dibenzofuran, 3 Br₂ | Reaction catalyzed by FeBr₃. vulcanchem.com |
| 1,3,8-Tribromo-dibenzofuran | Pyrolysis Product | 2,4,6-Tribromophenol | Formed during thermal decomposition of brominated precursors. researchgate.net |
Precursor Synthesis for Bromodibenzofuran Production
The synthesis of complex molecules like 1,3,6-tribromodibenzofuran often relies on the preparation of simpler, functionalized precursors. These precursors can then be elaborated in subsequent steps to build the final target molecule.
One strategy involves the synthesis of mono- or di-brominated dibenzofurans, which can then undergo further controlled bromination. For example, 2,8-dibromodibenzofuran (B157981) is synthesized by heating dibenzofuran (referred to as diphenylene-oxide) with bromine in glacial acetic acid. chemicalbook.com This dibrominated product can then serve as a starting material for further reactions.
Another approach is to synthesize dibenzofurans with other functional groups that can either be converted to a bromine atom or can direct subsequent bromination reactions. For instance, 1-nitrodibenzofuran (B8798574) can be prepared in a multi-step sequence starting from the copper(I) t-butoxide-mediated condensation of 1,3-dinitrobenzene (B52904) and 2-iodoanisole. publish.csiro.au The resulting 2'-methoxy-2,6-dinitrobiphenyl is demethylated and then cyclized using sodium hydride to yield 1-nitrodibenzofuran. publish.csiro.au This nitro group can then be used to introduce other functionalities or influence further substitutions on the aromatic rings. publish.csiro.au
Environmental Transport, Distribution, and Transformation
Atmospheric Transport and Deposition
Polybrominated dibenzofurans are subject to atmospheric transport, a key mechanism for their widespread environmental distribution. epa.gov Like their chlorinated counterparts, airborne PBDFs exist in both the vapor phase and adsorbed to particulate matter. inchem.orgepa.gov The partitioning between these two phases is largely dependent on the degree of bromination and ambient temperature. inchem.orgrsc.org
While specific data for the 1,3,6-tribromo congener is limited, studies on similar compounds indicate that lower brominated congeners are more volatile and tend to be present in the vapor phase, while higher brominated congeners are more associated with atmospheric particles. pops.int This association with particles facilitates their removal from the atmosphere through wet and dry deposition. nih.gov
Atmospheric deposition has been identified as a significant pathway for the entry of PBDFs into terrestrial and aquatic ecosystems. rsc.org Studies investigating atmospheric deposition of PBDFs in urban areas have shown seasonal variations in deposition fluxes, influenced by meteorological conditions like rainfall and temperature, as well as local emission sources such as industrial activities and the handling of products containing BFRs. rsc.org The movement of pollutants in the atmosphere is a complex process involving transport by wind, dispersion due to turbulence, and eventual removal by deposition. nih.gov Models like the HYSPLIT transport and dispersion model are used to forecast the movement of airborne materials. noaa.gov
Table 1: Factors Influencing Atmospheric Transport of PBDFs
| Factor | Influence on Transport and Deposition |
| Degree of Bromination | Lower brominated congeners are more volatile and travel longer distances in the vapor phase. Higher brominated congeners adsorb to particles and are deposited closer to sources. inchem.orgpops.int |
| Temperature | Higher temperatures increase the vapor pressure of PBDFs, favoring their presence in the vapor phase and potentially enhancing long-range transport. rsc.org |
| Precipitation | Wet deposition (rain, snow) is an effective mechanism for scavenging particle-bound and, to a lesser extent, vapor-phase PBDFs from the atmosphere. nih.gov |
| Aerosol Particle Load | Higher concentrations of atmospheric particles provide more surfaces for PBDFs to adsorb to, increasing their removal via dry and wet deposition. nih.gov |
Distribution in Water, Sediment, and Soil Compartments
Once deposited from the atmosphere or released directly into aquatic or terrestrial environments, 1,3,6-Tribromo-dibenzofuran partitions between water, sediment, and soil based on its physicochemical properties. Due to their lipophilic (fat-loving) and hydrophobic (water-repelling) nature, PBDFs have low water solubility and a high affinity for organic matter and lipids. ontosight.aiinchem.org
Consequently, these compounds are expected to partition from the water column and adsorb strongly to sediment and soil particles. inchem.orgvliz.be Sediments, in particular, act as a major sink and long-term reservoir for persistent organic pollutants like PBDFs. vliz.becopernicus.org Studies on related polyhalogenated compounds have confirmed their presence in sediment and soil at sites impacted by industrial activities and waste disposal. nih.govmdpi.com For instance, a study of Tokyo Bay sediments found that while mono- and di-brominated dibenzofurans were below detection limits, higher brominated congeners were present, suggesting their persistence and accumulation in this compartment. pops.int
The distribution within these compartments is influenced by factors such as organic carbon content, with higher concentrations of PBDFs typically found in sediments and soils rich in organic matter. vliz.beeuropa.eu The movement and availability of these compounds can also be affected by processes like resuspension of sediments. nih.gov
Table 2: Environmental Compartment Distribution of PBDFs
| Compartment | Expected Distribution of this compound | Key Influencing Factors |
| Water | Low concentrations are expected in the dissolved phase due to low water solubility. inchem.org | Solubility, partitioning to suspended solids. |
| Sediment | High potential for accumulation, acting as a long-term sink. inchem.orgvliz.be | Organic carbon content, particle size, bioturbation. |
| Soil | Strong adsorption to soil particles, leading to persistence and low mobility. inchem.orgmdpi.com | Organic matter content, soil type, leaching potential. |
Bioaccumulation and Biomagnification Potential in Ecological Food Webs
The lipophilic nature of this compound suggests a significant potential for bioaccumulation in living organisms. ontosight.aiinchem.org Bioaccumulation is the process by which a chemical is taken up by an organism from all sources of exposure (e.g., water, food, air) and accumulates in its tissues at concentrations higher than in the surrounding environment. vliz.beosti.gov This process is quantified by the bioaccumulation factor (BAF). osti.govepa.gov
Biomagnification, the process where the concentration of a contaminant increases at successively higher levels in a food web, is a major concern for persistent, bioaccumulative, and toxic substances. vliz.be For lipophilic compounds like PBDFs, dietary uptake is a primary route of exposure for many organisms. vliz.be Although specific food chain multipliers for this compound have not been determined, the potential for biomagnification exists due to its persistence and bioaccumulative nature, similar to its chlorinated analogs. inchem.orgclu-in.org
Table 3: Bioaccumulation Metrics and Potential for this compound
| Metric | Definition | Relevance for this compound |
| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, considering uptake from water only. sfu.ca | Expected to be high due to lipophilicity, though specific values are unavailable. |
| Bioaccumulation Factor (BAF) | The ratio of a chemical's concentration in an organism to its concentration in the ambient medium (water, for aquatic species), considering all routes of exposure. osti.gov | Considered a more realistic measure than BCF for field conditions; expected to be significant for PBDFs. inchem.org |
| Biomagnification Factor (BMF) | The ratio of a chemical's concentration in an organism to its concentration in its diet. sfu.ca | A BMF greater than 1 indicates biomagnification. This is a potential concern for PBDFs in food webs. vliz.be |
Environmental Transformation Pathways
The persistence of this compound in the environment is determined by its resistance to various degradation processes. The primary transformation pathways for PBDFs are photochemical and microbial degradation.
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. rsc.orgtbzmed.ac.ir Studies have shown that PBDFs can undergo rapid photolytic decomposition in organic solvents. inchem.org This process typically involves reductive debromination, where bromine atoms are sequentially removed from the molecule. nih.gov
The photolysis of polybrominated diphenyl ethers (PBDEs) is a known formation pathway for PBDFs. nih.govnih.gov However, the PBDFs themselves are also susceptible to further photochemical degradation. inchem.org This degradation can be a significant removal process for PBDFs in sunlit surface waters and on surfaces. rsc.org The rate and extent of photolysis are influenced by factors such as the solvent or medium, the presence of photosensitizing substances like dissolved organic matter, and the intensity of UV radiation. rsc.orgrsc.org
Microbial degradation is a critical process in the natural attenuation of many organic pollutants. rutgers.edu Research on the parent compound, dibenzofuran (B1670420), has identified several bacterial strains capable of using it as a source of carbon and energy. tandfonline.com The degradation is typically initiated by a dioxygenase enzyme that attacks the aromatic rings, leading to ring cleavage and eventual mineralization. tandfonline.com
While much of the research has focused on dibenzofuran and its chlorinated derivatives, it provides insights into the potential fate of brominated congeners. rutgers.edu Studies suggest that PBDD/Fs are expected to be degraded more readily by microorganisms than their chlorinated analogs (PCDD/Fs). pops.int It is also indicated that lower brominated congeners, such as mono- and di-brominated dibenzofurans, are likely to degrade rapidly in the environment. pops.int Anaerobic microbial communities, particularly Dehalococcoides species, have shown the ability to reductively dehalogenate (remove halogen atoms from) chlorinated and brominated compounds in anoxic environments like sediments. rutgers.eduresearchgate.net This process can be a crucial first step in the detoxification of these compounds, as lesser-halogenated products may be more susceptible to further degradation by aerobic microorganisms. rutgers.edu
Toxicological Evaluation in Experimental Systems
In Vitro Studies on Polybrominated Dibenzofurans
The in vitro toxicity of polybrominated dibenzofurans (PBDFs) is primarily understood through their interaction with the aryl hydrocarbon receptor (AhR) signaling pathway. Similar to their chlorinated analogs, the biological and toxic effects of PBDFs, including immune suppression, enzyme induction, and teratogenicity, are mediated through this receptor. nih.gov The potency of different PBDF congeners is largely determined by their molecular structure.
Aryl Hydrocarbon Receptor (AhR) Binding and Activation
The aryl hydrocarbon receptor is a ligand-activated transcription factor that mediates the toxic effects of many polyhalogenated aromatic hydrocarbons. nih.gov Upon binding a ligand, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT) protein, and binds to specific DNA sequences known as xenobiotic response elements (XREs). nih.govnih.gov This action initiates the transcription of a battery of genes, leading to various cellular responses. nih.gov
The binding affinity of PBDFs to the AhR is a critical determinant of their toxic potential. Structure-activity relationships show that congeners with bromine atoms at positions 2, 3, 7, and 8 of the dibenzofuran (B1670420) ring system exhibit the highest affinity for the AhR and are the most potent. nih.govnih.gov Compounds lacking this specific substitution pattern, such as 1,3,6-Tribromo-dibenzofuran, are generally considered to have a significantly lower binding affinity and, consequently, lower toxic potential.
Effects on Enzyme Induction (e.g., CYP1A1, CYP1B1, AHH, EROD)
A primary and well-characterized response to AhR activation by PBDFs is the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. nih.govresearchgate.net The induction of these enzymes can be measured through assays for aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD) activity, both of which are catalyzed by CYP1A enzymes. researchgate.netnih.gov
The induction potency of PBDF congeners correlates with their AhR binding affinity. nih.gov Therefore, 2,3,7,8-substituted PBDFs are potent inducers of these enzymes, while other congeners are significantly less effective. This induction is a sensitive biomarker of exposure to dioxin-like compounds. The increased enzyme activity represents a cellular response to metabolize and eliminate the foreign chemical, although this process can sometimes lead to the formation of more toxic metabolites. nih.govnih.gov
Cellular Responses and Signaling Pathway Alterations
Beyond enzyme induction, the activation of the AhR signaling pathway by PBDFs can lead to a wide array of alterations in cellular responses and signaling. These effects are comparable to those caused by other dioxin-like compounds and can include disruptions in pathways related to cell growth, differentiation, and apoptosis. The binding of a PBDF congener to the AhR initiates a cascade of events that can perturb normal cellular function, contributing to the broader toxicological profile of these compounds.
Animal Model Studies on Brominated Dibenzofurans
Animal studies provide essential data on the in vivo behavior of chemicals. For brominated dibenzofurans, these studies focus on their toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes them.
Toxicokinetics of Specific Brominated Dibenzofuran Congeners
The toxicokinetics of PBDFs are highly dependent on the specific congener. nih.gov Factors such as the number and position of bromine atoms influence their persistence and distribution in the body. nih.gov Generally, PBDFs exhibit properties comparable to their chlorinated counterparts, including a tendency to accumulate in fatty tissues. nih.gov
Uptake, Tissue Distribution, and Elimination Kinetics
Studies on specific PBDF congeners in mice have illuminated the critical role of the 2,3,7,8-substitution pattern in their retention and metabolic stability. nih.gov Congeners with this lateral substitution pattern tend to accumulate in the liver and adipose tissue, while those without it are more readily metabolized and eliminated. nih.govnih.govnih.gov
For instance, a study investigating the toxicokinetics of several PBDFs in C57BL/6J mice provided detailed insights into the behavior of a non-2,3,7,8-substituted congener, 2,3,8-Tribromo-dibenzofuran (2,3,8-TrBDF). This congener was poorly retained in the liver and was rapidly eliminated. nih.gov In contrast, 2,3,7,8-substituted congeners like 2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) and 1,2,3,7,8-Pentabromo-dibenzofuran (PeBDF) were substantially retained in the liver with much longer elimination half-lives. nih.gov The primary storage tissues for persistent PBDFs are the liver and adipose tissue. nih.gov
The data suggest that non-2,3,7,8-substituted congeners, which would include this compound, are likely to have low bioaccumulation potential and undergo relatively rapid elimination from the body. nih.gov
Table 1: Hepatic Uptake and Elimination Half-Time of Select Dibenzofuran Congeners in Mice Data derived from a study on C57BL/6J mice, illustrating the difference between non-2,3,7,8- and 2,3,7,8-substituted congeners.
| Compound | Substitution Pattern | Hepatic Uptake (% of dose) | Elimination Half-Time (days) |
|---|---|---|---|
| 2,3,8-TrBDF | Non-2,3,7,8 | <0.01% | Rapid (two-phase kinetics) |
| TrBCDF | 2,3,7,8 | 42% | 5.6 |
| TeBDF | 2,3,7,8 | 33% | 8.8 |
| PeBDF | 2,3,7,8 | 29% | 13.0 |
| TCDD (Reference) | 2,3,7,8 | Up to 84% | 8.7 |
Information regarding this compound is currently unavailable in scientific literature.
Following a comprehensive search of scientific databases and literature, it has been determined that there is a significant lack of specific toxicological data for the chemical compound This compound . The user's request for an article detailing specific toxicological endpoints for this particular congener cannot be fulfilled based on currently available research.
Toxicological research on brominated dibenzofurans has overwhelmingly focused on congeners with bromine atoms in the 2, 3, 7, and 8 positions of the dibenzofuran molecule. This focus is due to the established understanding that this specific substitution pattern results in high-affinity binding to the aryl hydrocarbon (Ah) receptor, leading to a spectrum of toxic effects similar to that of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).
As a result, congeners lacking this 2,3,7,8-substitution pattern, such as this compound, are generally considered to have significantly lower or negligible toxicity and have not been prioritized for detailed toxicological evaluation.
Specifically, no information was found for this compound concerning the following topics outlined in the request:
Hepatic Sequestration and Metabolic Stability: While studies on other non-2,3,7,8-substituted congeners suggest rapid metabolism and low retention in the liver, no direct experimental data for this compound exists.
Relative Potencies (REPs) in Aquatic Organisms: There are no studies evaluating the relative potency of this compound in species such as the Japanese Medaka.
TCDD Equivalency Factors (TEFs): This compound is not assigned a TEF by regulatory bodies like the World Health Organization, as it does not meet the structural criteria for dioxin-like toxicity.
Effects on Organ Systems (Dermal, Hepatic, Developmental): No research detailing the specific effects of this compound on these organ systems in laboratory animals is available.
Reproductive and Developmental Effects in Murine Models: The reproductive and developmental toxicity of this specific congener has not been studied.
Immunotoxicity and Endocrine Disruption: There is no specific data on the immunotoxic or endocrine-disrupting potential of this compound.
Generating an article based on the user's strict outline and sole focus on this compound is not possible without speculating or including data from other, structurally different compounds, which would violate the explicit instructions provided.
Effects on Organ Systems and Biological Endpoints in Laboratory Animals (e.g., Dermal, Hepatic, Developmental)
Structure-Activity Relationships (SARs) for Brominated Dibenzofurans
The toxicological and biological activities of brominated dibenzofurans, including this compound, are largely governed by their molecular structure. The principles of Structure-Activity Relationships (SARs) for this class of compounds are well-established, drawing parallels from their extensively studied chlorinated analogs, the polychlorinated dibenzofurans (PCDFs). nih.govacs.org
A primary mechanism of toxicity for these compounds is their ability to bind to and activate the aryl hydrocarbon receptor (AhR). acs.orgnih.govnih.gov This binding initiates a cascade of biological events that can lead to a variety of toxic effects. acs.org The affinity of a specific brominated dibenzofuran congener for the AhR is a key determinant of its toxic potential. nih.govnih.gov
The SARs for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) demonstrate that:
Halogen Substitution Pattern is Critical : The positions of the bromine atoms on the dibenzofuran structure are the most critical factor determining toxicity. Congeners with bromine atoms at the lateral positions—2, 3, 7, and 8—are the most potent AhR agonists and exhibit the highest toxicity. nih.govnih.govepa.gov The compound this compound has bromine atoms at positions 1, 3, and 6. While it has one lateral substitution (position 3), it lacks the full 2,3,7,8-substitution pattern associated with the highest "dioxin-like" toxicity.
Similarity to Chlorinated Analogs : From a qualitative standpoint, 2,3,7,8-substituted brominated congeners are known to produce a similar spectrum of toxic effects as their chlorinated counterparts. nih.gov This has led to the recommendation to use similar interim Toxic Equivalency Factor (TEF) values for brominated and chlorinated congeners for the purposes of human risk assessment. nih.gov
Number of Halogens : Studies on mixed halogenated dibenzofurans have indicated that the sensitivity of the human AhR to brominated dibenzofuran congeners can be inversely related to the number of bromine atoms. nih.gov
Electronic and Physicochemical Properties : Quantitative structure-activity relationship (QSAR) models developed for PCDFs, which are applicable to PBDFs, show that electronic descriptors are crucial for predicting toxicity. acs.orgnih.gov For example, congeners with higher toxicity values have been associated with larger "chemical softness" values, an electronic descriptor derived from density functional theory. nih.gov The binding affinity to the AhR is correlated with parameters such as hydrophobicity, steric factors, and electronic properties like electronegativity and electrophilicity. acs.org
Table 2: Structure-Activity Relationship (SAR) Comparison for Dibenzofuran Congeners
| Compound | Substitution Pattern | Predicted AhR Binding & Toxic Potency | Reference |
|---|---|---|---|
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | Fully lateral (2,3,7,8) | High | nih.gov |
| This compound | Non-lateral (1,6) and lateral (3) | Low to Moderate | nih.govepa.gov |
| Unsubstituted Dibenzofuran | None | Negligible | nih.gov |
Regulatory and Policy Implications for Polybrominated Dibenzofurans
Inclusion in International Conventions (e.g., Stockholm Convention on POPs)
The Stockholm Convention on Persistent Organic Pollutants (POPs) is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. www.gov.ukadmin.ch PBDFs, along with polybrominated dibenzo-p-dioxins (PBDDs), are currently under review for inclusion in the convention due to their POP-like characteristics. rrma-global.orgwww.gov.uk
The European Union has put forth a proposal to list PBDD/Fs in Annex C of the convention, which is designated for unintentionally produced chemicals. env-health.orgun.orgiaeg.com This annex requires parties to take measures to reduce and, where feasible, ultimately eliminate releases of these substances. pops.int
In 2025, the United Kingdom and the European Union initiated public consultations on draft risk profiles for PBDD/Fs. rrma-global.org These profiles compile evidence suggesting that these substances are persistent, bioaccumulative, toxic, and have the potential for long-range environmental transport, thereby meeting the screening criteria for POPs. www.gov.ukenv-health.org The feedback from these consultations will inform discussions at the Stockholm Convention's POPs Review Committee (POPRC), which is the technical scientific body that evaluates proposed substances. rrma-global.orgun.org The committee's review will determine whether to recommend global regulatory action on PBDD/Fs. rrma-global.org
Table 1: Status of Polybrominated Dibenzofurans (PBDFs) under the Stockholm Convention
| Status | Details | Relevant Annex |
|---|---|---|
| Under Review | A proposal has been submitted by the EU to list PBDD/Fs, including PBDFs, as Persistent Organic Pollutants (POPs). env-health.orgun.orgiaeg.com | Annex C (Unintentional Production) env-health.orgpops.int |
| Risk Profile | Draft risk profiles have been developed and are under public and committee review to assess if the substances meet POP criteria (persistence, bioaccumulation, toxicity, long-range transport). rrma-global.orgwww.gov.uk | N/A |
National and Regional Regulatory Frameworks (e.g., EU REACH, WEEE Directive)
While PBDFs like 1,3,6-Tribromo-dibenzofuran are not typically regulated directly as commercial products, they are addressed through frameworks that control their precursor substances (BFRs) and waste streams that can generate them.
EU REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : The REACH regulation aims to protect human health and the environment from chemical risks. shimadzu.eu While PBDFs are not directly registered (as they are not intentionally produced), the BFRs that lead to their formation are regulated. europa.eu Substances identified as being of very high concern (SVHC), such as those that are persistent, bioaccumulative, and toxic (PBT), can be placed on the Candidate List for eventual authorisation or restriction. chemradar.com Some BFRs, such as decabromodiphenyl ether (DecaBDE), were previously restricted under REACH Annex XVII but have since been moved to the more stringent EU POPs Regulation, reflecting their hazardous properties. tuvsud.com
EU WEEE (Waste Electrical and Electronic Equipment) Directive : This directive is highly relevant to PBDF formation. The WEEE Directive mandates high recycling and recovery quotas for electronic waste. nih.gov Crucially, it requires that plastic components containing BFRs be separated from other WEEE plastics before treatment. arctic-council.orgimpel.eu This measure is intended to prevent the formation of hazardous substances like PBDFs and PBDDs during the end-of-life processing (e.g., smelting or incineration) of electronic goods. nih.govarctic-council.org Despite these regulations, studies have found that high levels of PBDEs and PBDD/Fs persist in plastic fractions from WEEE, indicating challenges in implementation and waste management. nih.gov
Challenges in Risk Assessment and Management of PBDFs
The effective management and regulation of PBDFs are hampered by significant scientific and technical challenges. europa.eu These challenges affect the ability of regulatory bodies to conduct comprehensive risk assessments and establish health-protective policies.
A primary challenge is the scarcity of data on the environmental levels and health effects of most PBDF congeners. europa.eu
Limited Toxicity Data : While it is generally assumed that the toxicity of PBDFs is comparable to their chlorinated counterparts (PCDD/Fs), there are significant gaps in the toxicological database. food.gov.ukeuropa.eu For many congeners, including specific ones like this compound, there is a lack of data from repeat-dose studies and on toxicokinetics (how the body absorbs, distributes, metabolizes, and excretes the substance) in humans. food.gov.ukfood.gov.uk This uncertainty makes it difficult to establish definitive Toxic Equivalency Factors (TEFs), which are used to assess the risk of complex mixtures of dioxin-like compounds. food.gov.uk
Lack of Occurrence Data : Comprehensive data on the presence and concentration of PBDFs in various environmental compartments (air, water, soil), food, and human tissues is extremely limited. nih.gov This lack of exposure data is a major impediment to assessing the potential risk to human health and the environment. nih.govfood.gov.uk The information that does exist often comes from localized studies or specific incidents like fires, rather than systematic national or global monitoring programs. diva-portal.org
The accurate measurement of PBDFs poses considerable analytical difficulties, further complicating risk assessment.
Trace-Level Detection : PBDFs are typically present in environmental and biological samples at very low (trace) concentrations, requiring highly sensitive analytical methods for their detection. pops.int
Congener-Specific Analysis : There are 135 possible PBDF congeners, each with potentially different toxicity. iaeg.com Effective risk assessment requires congener-specific analysis, which is difficult to achieve. europa.eu There are currently no standardized analytical methods developed specifically for PBDFs; existing methods are often adapted from those used for PCDD/Fs. pops.int
Analytical Interferences : The analysis of PBDFs is prone to interference from other brominated compounds, particularly polybrominated diphenyl ethers (PBDEs), which are often present in much higher concentrations. researchgate.netresearchgate.net Furthermore, PBDFs can be susceptible to degradation from light (photolysis) or heat during the analytical process, which can lead to inaccurate measurements. pops.intresearchgate.net The lack of certified analytical standards for many of the 135 PBDF congeners also hinders precise quantification. cdc.gov
Table 2: Key Challenges in PBDF Risk Assessment and Management
| Challenge Category | Specific Issues |
|---|---|
| Data Gaps | - Insufficient toxicity and toxicokinetic data for most congeners. food.gov.ukfood.gov.uk - Limited environmental occurrence and human exposure data. nih.govfood.gov.uk - Uncertainty in applying Toxic Equivalency Factors (TEFs). food.gov.uk |
| Analytical Limitations | - Difficulty in detecting trace-level concentrations. pops.int - Lack of standardized, congener-specific analytical methods. europa.eupops.int - Interference from co-existing compounds like PBDEs. researchgate.netresearchgate.net - Instability of PBDFs during analysis (photolysis, thermal degradation). pops.int - Scarcity of certified analytical standards for all congeners. cdc.gov |
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Polybrominated Dibenzofurans | PBDFs |
| Polybrominated Dibenzo-p-dioxins | PBDDs |
| Polychlorinated Dibenzofurans | PCDFs |
| Polychlorinated Dibenzo-p-dioxins | PCDDs |
| Brominated Flame Retardants | BFRs |
| Polybrominated Diphenyl Ethers | PBDEs |
Research Gaps and Future Directions
Elucidation of Novel Formation Pathways for 1,3,6-Tribromo-dibenzofuran
The formation of PBDFs is generally understood to occur through several primary mechanisms: as unintentional by-products during the synthesis of brominated flame retardants (BFRs), and through the thermal and photolytic degradation of BFR-containing products. pops.intservice.gov.ukdiva-portal.org For instance, the thermal treatment of materials containing polybrominated diphenyl ethers (PBDEs), such as in e-waste recycling or accidental fires, is a significant source of PBDFs. pops.int
A critical research gap exists in identifying the specific precursors and reaction conditions that lead to the formation of the this compound isomer. Studies have shown that the congener profile of resulting PBDFs is highly dependent on the structure of the precursor molecule and the process conditions (e.g., temperature, presence of oxygen). service.gov.ukresearchgate.net For example, the pyrolysis of 2,4,6-tribromophenol (B41969) has been shown to yield specific tetrabrominated dibenzo-p-dioxins like 1,3,6,8-TeBDD and 1,3,7,9-TeBDD. service.gov.uk However, the precise pathways that favor the formation of this compound are not well-defined. Future research must focus on identifying its specific BFR precursors and mapping the transformation mechanisms, including potential abiotic formation in soils and sediments mediated by metal oxides, which has been observed for other PBDFs. nih.gov This knowledge is fundamental for developing targeted strategies to prevent its formation at the source.
Development of Advanced Analytical Techniques for Low-Level Detection and Isomer-Specific Quantification
The accurate analysis of PBDFs in environmental and biological samples is notoriously challenging. pops.int These compounds are typically present at trace levels, and their analysis is often complicated by interference from high concentrations of PBDEs and other halogenated compounds. researchgate.net While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the established analytical technique, there is currently no universally standardized method for PBDF analysis. pops.int
A significant hurdle for the isomer-specific quantification of this compound is the lack of certified reference materials and analytical standards. bcp-instruments.comscbt.com The availability of these standards is essential for the accurate calibration of analytical instruments and the validation of new methods. scbt.comoealabs.com Future research should prioritize the synthesis and certification of an analytical standard for this compound. Furthermore, there is a pressing need to develop more robust and efficient sample clean-up procedures to effectively separate PBDF congeners from interfering matrix components, thereby improving the accuracy and sensitivity of detection at environmentally relevant concentrations. researchgate.net
Comprehensive Environmental Monitoring and Source Apportionment Studies
PBDFs have been detected in a wide array of environmental compartments, including air, water, soil, sediment, and biota, even in remote regions, indicating their potential for long-range environmental transport. service.gov.ukinchem.org The congener patterns of PBDFs can vary significantly depending on the emission source, offering a potential "fingerprint" for source apportionment. pops.int For example, PBDFs originating from thermal processes like waste incineration often have a different isomer distribution than those found as impurities in commercial BFR mixtures. pops.intservice.gov.uk
However, comprehensive monitoring data for individual PBDF congeners, including this compound, are scarce. This data gap severely limits our ability to assess human and environmental exposure, understand its environmental fate, and identify its primary emission sources. Future research efforts must include large-scale monitoring programs that specifically target a wide range of PBDF congeners in diverse environmental matrices. Such studies would enable a more accurate apportionment of sources for this compound and help to prioritize control measures by identifying the most significant contributors to its environmental burden.
Further Elucidation of Toxicological Mechanisms and Dose-Response Relationships in Experimental Models
PBDFs are known to exert dioxin-like toxicity, primarily through the activation of the aryl hydrocarbon receptor (AhR), which can lead to a cascade of adverse biological effects. researchgate.netnih.gov However, the toxicological database for the vast majority of PBDF congeners is extremely limited. inchem.orgresearchgate.net The assumption that their toxicity is simply analogous to their chlorinated counterparts may lead to an underestimation of risk, as studies have shown that differences in metabolism and biological persistence can significantly influence a compound's toxic potential. researchgate.netnih.gov
For this compound, there is a profound lack of specific toxicological data. Research on other PBDF isomers, such as 2,3,8-tribromodibenzofuran (B1345176), has demonstrated that the specific bromine substitution pattern critically affects toxicokinetics, including hepatic uptake, metabolism, and elimination rates in mice. nih.gov It is imperative that future toxicological studies are conducted on this compound using both in vitro and in vivo experimental models. These studies should aim to characterize its AhR-binding affinity, elucidate its metabolic pathways, and establish clear dose-response relationships for key toxicological endpoints, including developmental and neurodevelopmental effects. nih.gov
Development of Synergistic Control Strategies for PBDFs and Related POPs
An improved understanding of the formation pathways and sources of this compound is a prerequisite for the development of effective control strategies. pops.int Given that PBDFs are often formed unintentionally alongside other POPs, such as polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), there is a significant opportunity for synergistic control. tandfonline.com
Control strategies can be implemented at various stages of a product's life cycle and disposal process:
Pre-combustion control: This involves the separation of BFR-containing waste streams to prevent them from entering high-temperature processes where PBDFs can form. diva-portal.org
In-combustion control: Optimizing combustion conditions, such as maintaining temperatures above 850°C and ensuring sufficient oxygen, can lead to the destruction of BFRs and minimize PBDF formation. service.gov.uktandfonline.com
Post-combustion control: The implementation of advanced flue gas cleaning systems in incinerators and industrial plants is crucial for capturing any PBDFs that are formed. diva-portal.org
Future research should focus on evaluating the effectiveness of these strategies specifically for minimizing emissions of this compound and developing novel technologies for the destruction of BFRs and the remediation of PBDF-contaminated materials. diva-portal.org
Integration of In Silico Modeling with Experimental Data for Predictive Toxicology and Environmental Fate
Given the immense cost and ethical considerations associated with extensive animal testing for every PBDF congener, in silico (computational) methods present a vital tool for filling data gaps. nih.govresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) can be used to predict the physicochemical properties, environmental fate, and toxicological potential of chemicals based on their molecular structure. researchgate.nettoxometris.ai
For this compound, where experimental data are scarce, in silico models can provide initial estimates of its persistence, bioaccumulation potential, and toxicity. nih.gov These computational approaches can help prioritize which congeners warrant more intensive experimental investigation. nih.gov The future of risk assessment for compounds like this compound lies in the integration of predictive computational models with targeted, limited experimental data. This synergistic approach allows for the validation and refinement of in silico models, ultimately leading to more efficient and robust assessments of the risks posed by emerging contaminants. netlify.app
Q & A
Q. What role do O-methyltransferases play in the biosynthesis of dibenzofuran derivatives in plants?
- Methodological Answer: Clone O-methyltransferase genes (e.g., from Sorbus aucuparia) into heterologous hosts (e.g., E. coli). Incubate with dibenzofuran precursors (e.g., biphenyl phytoalexins) and monitor methylation using LC-MS. Knock out candidate genes via CRISPR-Cas9 to confirm enzymatic specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
